molecular formula C12H10FN3OS B11477456 2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11477456
M. Wt: 263.29 g/mol
InChI Key: FTDVLQVVYREJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a compound that belongs to the thiazole and pyridine family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring or the thiazole moiety.

Scientific Research Applications

2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to the presence of both thiazole and pyridine rings in its structure, which allows it to exhibit a wide range of biological activities. Its fluorophenyl group further enhances its potential interactions with biological targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H10FN3OS

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-7-(3-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H10FN3OS/c13-7-3-1-2-6(4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17)

InChI Key

FTDVLQVVYREJDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.